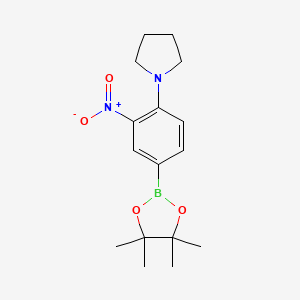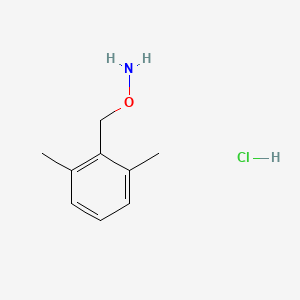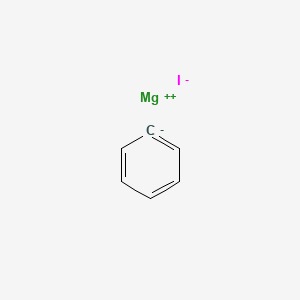![molecular formula C11H7NO2 B13716758 Naphtho[1,2-d]isoxazol-1(2H)-one](/img/structure/B13716758.png)
Naphtho[1,2-d]isoxazol-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho[1,2-d]isoxazol-1(2H)-one is a heterocyclic compound that features a fused ring system combining a naphthalene moiety with an isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-d]isoxazol-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalene derivatives with nitrile oxides, which are generated in situ. The reaction conditions often include the use of catalysts such as copper(I) salts to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Naphtho[1,2-d]isoxazol-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring into other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring or the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkylating agents, or nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naphtho[1,2-d]isoxazole oxides, while reduction can yield various reduced derivatives of the isoxazole ring .
Aplicaciones Científicas De Investigación
Naphtho[1,2-d]isoxazol-1(2H)-one has several scientific research applications, including:
Medicinal Chemistry: This compound and its derivatives have been studied for their potential antiviral and antibacterial properties.
Materials Science: The unique structural properties of this compound make it a candidate for use in organic electronics and photovoltaic applications.
Biological Studies: It has been used as a probe in various biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of Naphtho[1,2-d]isoxazol-1(2H)-one varies depending on its application. In medicinal chemistry, its antiviral activity is attributed to the induction of heme oxygenase-1, which leads to the suppression of viral replication. This involves the activation of the Nrf2 pathway and the inhibition of viral protease activity .
Comparación Con Compuestos Similares
Similar Compounds
Naphtho[1,2-d]oxazole: Similar in structure but with an oxygen atom in place of the nitrogen in the isoxazole ring.
Naphtho[1,2-d]thiazole: Contains a sulfur atom in the ring, offering different chemical properties and reactivity.
Naphtho[1,2-d]furan: Features an oxygen atom in a furan ring, leading to different electronic properties.
Uniqueness
Naphtho[1,2-d]isoxazol-1(2H)-one is unique due to its specific ring structure, which combines the properties of both naphthalene and isoxazole. This fusion results in distinct electronic and steric characteristics, making it valuable for various applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C11H7NO2 |
|---|---|
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
benzo[e][1,2]benzoxazol-1-one |
InChI |
InChI=1S/C11H7NO2/c13-11-10-8-4-2-1-3-7(8)5-6-9(10)14-12-11/h1-6H,(H,12,13) |
Clave InChI |
VJLLHPYCGYPFIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C(=O)NO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-sulfanylethoxy)ethyl]carbamate](/img/structure/B13716678.png)

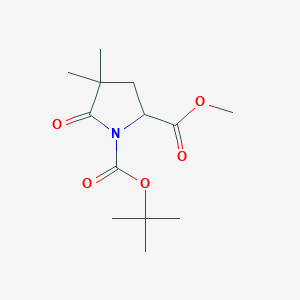
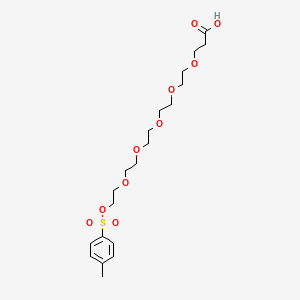
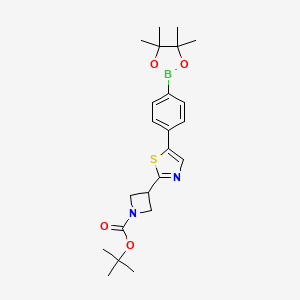


![1-chloro-2-[(Z)-2-ethoxyethenyl]benzene](/img/structure/B13716727.png)
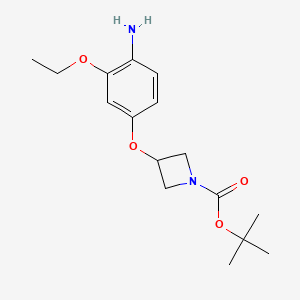
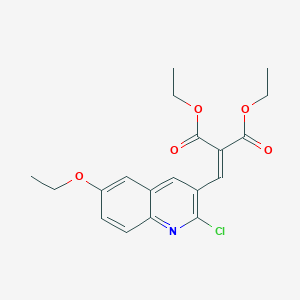
![7-Bromobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B13716736.png)
